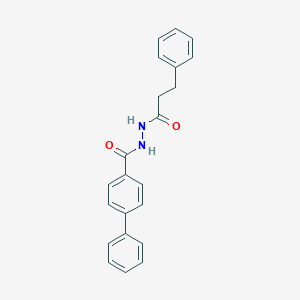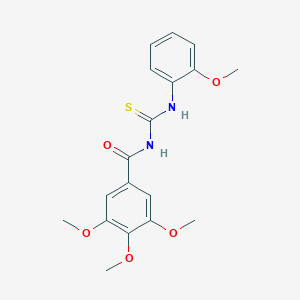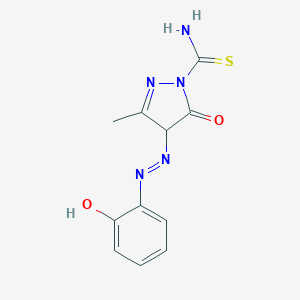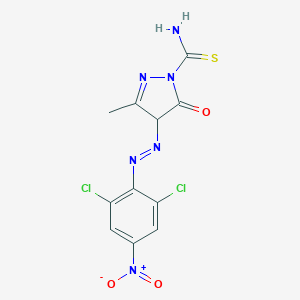![molecular formula C23H18N2O4 B464887 N,N'-[méthylènebis(4,1-phénylène)]di(2-furamide) CAS No. 315672-59-4](/img/structure/B464887.png)
N,N'-[méthylènebis(4,1-phénylène)]di(2-furamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and inflammation. In cancer cells, N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase (HDAC), which are involved in DNA replication and gene expression, respectively. In addition, N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide has been shown to induce the expression of tumor suppressor genes and inhibit the activity of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of inflammation. In addition, N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide has been shown to modulate the expression of various genes and proteins that are involved in cancer cell growth and inflammation. These effects are believed to be mediated by the inhibition of various cellular pathways that are involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. In addition, the relatively straightforward synthesis method and high yield and purity of N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide make it an attractive compound for further research. However, one of the limitations of N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide is its potential toxicity, as it has been shown to exhibit cytotoxic effects on normal cells at high concentrations. Therefore, further research is needed to determine the optimal dose and administration route of N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide to minimize its potential toxicity.
Orientations Futures
There are several future directions for the research and development of N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide. One potential direction is the optimization of its chemical structure to improve its potency and selectivity against cancer cells. Another direction is the investigation of its potential as an anti-inflammatory agent, as it has been shown to exhibit promising activity in this area. In addition, further research is needed to determine the optimal dose and administration route of N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide to minimize its potential toxicity and improve its therapeutic index. Finally, the development of novel drug delivery systems for N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide may also be a promising direction for further research.
Méthodes De Synthèse
The synthesis of N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide involves the reaction of 4-aminobenzyl alcohol with furan-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 4-(furan-2-carbonylamino)benzaldehyde to obtain N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide. The overall synthesis method is relatively straightforward and can be performed in a few steps with high yield and purity.
Applications De Recherche Scientifique
1. Synthèse de polymères organiques poreux (POP) Le composé peut être utilisé dans la synthèse de polymères organiques poreux (POP) via des réactions de substitution nucléophile . Ces POP ont des surfaces spécifiques de 1730 et 1796 m²/g, respectivement .
Absorption d'Iode
Les POP synthétisés ont des capacités d'adsorption élevées dans la vapeur d'iode . Les capacités d'adsorption de ces POP dans la vapeur d'iode atteignent 3,77 et 2,74 g/g . Ceci les rend efficaces pour l'élimination de l'iode radioactif .
Détection de fluorescence du dinitrophénol (DNP)
Les performances de détection de fluorescence de ces POP pour le DNP sont étudiées . Les constantes de quenching de Stern-Volmer (Ksv) de ces POP pour le quenching de fluorescence du DNP sont de 4,04×10³ et 4,42×10³ L mol⁻¹, respectivement .
Synthèse de la N,N'-méthylènebisacrylamide
Le composé peut être utilisé dans la synthèse de la N,N'-méthylènebisacrylamide à partir de l'acrylamide . Ce monomère est entièrement caractérisé par l'analyse élémentaire, la spectroscopie infrarouge à transformée de Fourier (FT-IR), l'analyse thermogravimétrique (TGA), la RMN ¹H, la RMN ¹³C, la GC/MS et l'analyse par chromatographie liquide haute performance (HPLC) .
Catalyseur dans la synthèse de monomères
Le composé peut être utilisé comme catalyseur dans la synthèse de monomères<a aria-label="2: 5. Catalyseur dans la synthèse de monomères" data-citationid="a239e8fb-5570-d184-20b1-6bda1d3bb6bc-30" h="ID=SERP,5015.1" href="https://www.tandfonline.com/doi/pdf/10.1080/15685551.2017
Propriétés
IUPAC Name |
N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c26-22(20-3-1-13-28-20)24-18-9-5-16(6-10-18)15-17-7-11-19(12-8-17)25-23(27)21-4-2-14-29-21/h1-14H,15H2,(H,24,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRFGAUCRYCZKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-6-{[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B464808.png)
![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B464819.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B464835.png)




![2-[(Anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B464884.png)
![4-[({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1-naphthyl}imino)methyl]-2-methoxyphenol](/img/structure/B464915.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B464922.png)



![N'~1~,N'~6~-bis[(3-chlorophenyl)carbonyl]hexanedihydrazide](/img/structure/B464954.png)